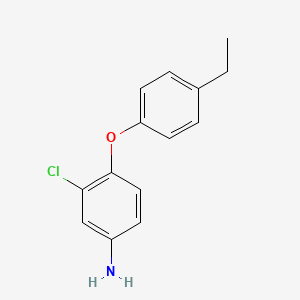

3-Chloro-4-(4-ethylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-4-(4-ethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.73 .

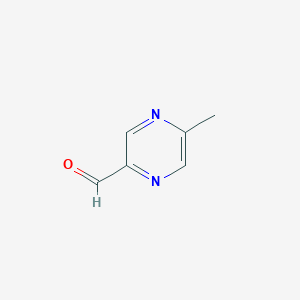

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it . The exact structural details could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 247.73 .Applications De Recherche Scientifique

Synthesis and Characterization

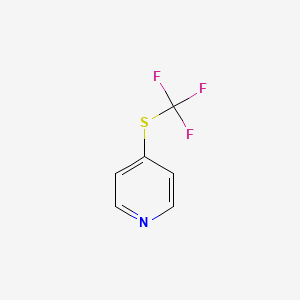

- The synthesis of chloro and fluoro derivatives of aniline, including methods that might relate to compounds similar to "3-Chloro-4-(4-ethylphenoxy)aniline," has been a significant area of research. These compounds are utilized in the production of dyes, pharmaceuticals, and agricultural agents due to their unique chemical properties. One study detailed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, highlighting the process's high yield, little environmental pollution, and the ready availability of reactants (Wen Zi-qiang, 2007).

Material Sciences Applications

- Research on the adsorption properties of chloro derivatives of aniline on halloysite adsorbents for environmental remediation showcases their effectiveness in removing toxic compounds from wastewater. A study employing inverse liquid chromatography to measure the adsorption of aniline and its chloro derivatives on halloysite demonstrated their potential in purifying water contaminated with these toxic compounds (P. Słomkiewicz et al., 2017).

Environmental Remediation

- The electrochemical oxidation of aniline compounds using Fe3O4 magnetic nanoparticles (MNPs) represents a promising method for eliminating these pollutants from aqueous solutions. This approach highlights the catalytic potential of MNPs in degrading phenolic and aniline compounds, contributing to the development of efficient wastewater treatment technologies (Shengxiao Zhang et al., 2009).

Inhibitors and Sensors

- Aniline derivatives have also been investigated for their potential as corrosion inhibitors, indicating their importance in protecting metals from corrosion. A specific study on the inhibitory action of a thiophene Schiff base on mild steel in acid solutions exemplifies this application, demonstrating the correlation between molecular structure and inhibitory efficiency (D. Daoud et al., 2014).

Safety and Hazards

While specific safety data for “3-Chloro-4-(4-ethylphenoxy)aniline” is not available, general safety measures for handling anilines include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

As a chemical compound belonging to the family of aniline derivatives, it may interact with its targets through covalent bonding or other types of chemical interactions.

Pharmacokinetics

It is known that the compound has high intestinal absorption (hia) > 95% and has medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could impact the compound’s bioavailability and its potential to cause side effects.

Propriétés

IUPAC Name |

3-chloro-4-(4-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAIMCPINNRCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)